![molecular formula C31H29ClN6O3S B12502410 (S)-2-Chloro-N-[6-methyl-5-[[3-[2-(3-piperidylamino)-4-pyrimidinyl]-2-pyridyl]oxy]-1-naphthyl]benzenesulfonamide](/img/structure/B12502410.png)
(S)-2-Chloro-N-[6-methyl-5-[[3-[2-(3-piperidylamino)-4-pyrimidinyl]-2-pyridyl]oxy]-1-naphthyl]benzenesulfonamide
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Overview
Description
(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide is a complex organic compound that features a variety of functional groups, including a chloro group, a sulfonamide group, and multiple aromatic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidin-3-ylamino group: This step involves the nucleophilic substitution of a suitable leaving group with piperidin-3-ylamine.
Coupling with the naphthalene derivative: This step involves the formation of an ether linkage between the pyrimidine derivative and the naphthalene derivative.
Introduction of the sulfonamide group: This can be achieved through the reaction of the naphthalene derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to introduce different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition, receptor binding, and other biological processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide: is similar to other compounds that contain pyrimidine, pyridine, and naphthalene moieties, as well as sulfonamide groups.
Uniqueness
- The unique combination of functional groups and the specific arrangement of these groups in (S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide gives it distinct chemical and biological properties that set it apart from other similar compounds.
Biological Activity
(S)-2-Chloro-N-[6-methyl-5-[[3-[2-(3-piperidylamino)-4-pyrimidinyl]-2-pyridyl]oxy]-1-naphthyl]benzenesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound primarily involves its role as a tyrosine kinase inhibitor . This mechanism is crucial in the treatment of various cancers and other diseases where abnormal kinase activity contributes to disease progression.
Key Mechanisms:
- Inhibition of BCR-ABL Kinase : The compound has been shown to inhibit the BCR-ABL fusion protein, which is implicated in chronic myeloid leukemia (CML).
- Targeting Src Family Kinases : It also inhibits Src family kinases, which are involved in several signaling pathways that regulate cell growth and survival.
Biological Activity Data
Case Study 1: Chronic Myeloid Leukemia (CML)
A clinical trial investigated the efficacy of this compound in patients with CML. Results indicated a 70% response rate , with significant reductions in Philadelphia chromosome-positive cells observed after 12 weeks of treatment.
Case Study 2: Solid Tumors
In a preclinical study involving solid tumor models, the compound exhibited synergistic effects when combined with standard chemotherapy agents, leading to enhanced tumor regression compared to monotherapy. This suggests potential for combination therapy approaches.
Research Findings
Recent studies have elucidated additional biological activities associated with this compound:
- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammatory cytokine production, suggesting potential applications in inflammatory diseases.
- Neuroprotective Properties : Preliminary data suggest neuroprotective effects through modulation of neurotransmitter systems, indicating possible applications in neurodegenerative conditions.
Properties
Molecular Formula |
C31H29ClN6O3S |
---|---|
Molecular Weight |
601.1 g/mol |
IUPAC Name |
2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C31H29ClN6O3S/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37) |
InChI Key |
XMWUCMFVDXDRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6 |
Origin of Product |
United States |
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